1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound features a pyrrolidine ring substituted with a 3-chlorobenzyl group and a carboxylic acid group. It is primarily used in research and development, particularly in the field of pharmaceuticals .
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by further functional group transformations . Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring and the chlorobenzyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-(3-Chlorobenzyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Spiro[pyrrolidine-3,3′-oxindole]: Exhibits apoptotic activity in cancer cells.
Amathaspiramides: Show antiproliferative effects in various cell lines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(6-11)7-14-5-4-10(8-14)12(15)16/h1-3,6,10H,4-5,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUXSPUXCRBQIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196294 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-17-8 | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxylic acid, 1-[(3-chlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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